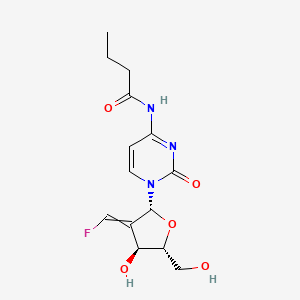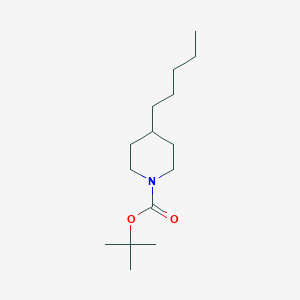![molecular formula C38H26N4S2 B12605770 2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) CAS No. 649728-50-7](/img/structure/B12605770.png)
2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) is a complex organic compound that features a combination of indole and benzothiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with a carbonyl compound . The final step involves coupling these two moieties through a suitable linker, such as a phenylene group, under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) involves its interaction with various molecular targets. The indole and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease processes, such as inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)
- 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzoxazole)
- 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzimidazole)
Uniqueness
The uniqueness of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) lies in its specific combination of indole and benzothiazole moieties, which confer distinct biological activities and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
649728-50-7 |
|---|---|
Formule moléculaire |
C38H26N4S2 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
2-[2-[4-[3-(1,3-benzothiazol-2-yl)-1-methylindol-2-yl]phenyl]-1-methylindol-3-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C38H26N4S2/c1-41-29-15-7-3-11-25(29)33(37-39-27-13-5-9-17-31(27)43-37)35(41)23-19-21-24(22-20-23)36-34(26-12-4-8-16-30(26)42(36)2)38-40-28-14-6-10-18-32(28)44-38/h3-22H,1-2H3 |
Clé InChI |
HUFFHQKKGSWZSH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)C4=C(C5=CC=CC=C5N4C)C6=NC7=CC=CC=C7S6)C8=NC9=CC=CC=C9S8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


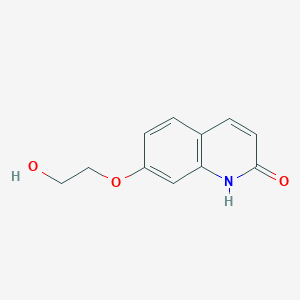
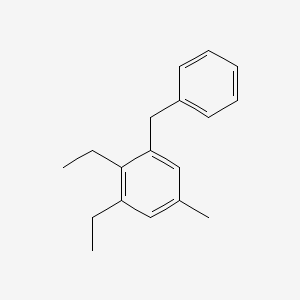
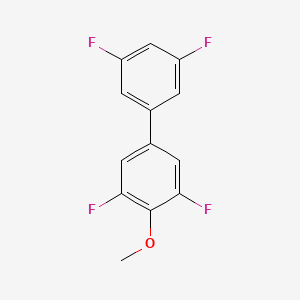

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
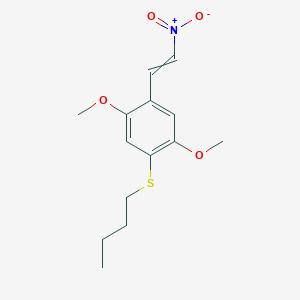
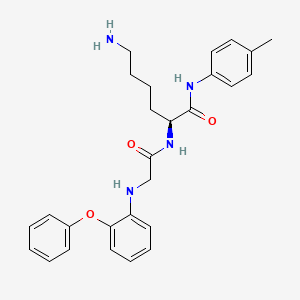
silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)

![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
